5-(Oxan-4-ylmethyl)pyrazolo[1,5-a]pyrazin-4-one
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Description
“5-(Oxan-4-ylmethyl)pyrazolo[1,5-a]pyrazin-4-one” is a derivative of pyrazolo[1,5-a]pyrazin-4(5H)-one . These derivatives are appreciated for their wide range of biological qualities . They have been extensively studied in the biomedical field, leading to the discovery of various inhibitors and receptor antagonists .
Synthesis Analysis
The synthesis of these derivatives starts from the 3,5-dimethyl pyrazole ring and acetophenone derivatives . Five different N-propargylated C-3 substituted pyrazoles were obtained . These derivatives were reacted with different amine derivatives using Cs2CO3 in methanol . The reaction resulted in 11 different pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives .Molecular Structure Analysis
The molecular structure of these derivatives was analyzed using IR and NMR spectroscopy . The IR spectrum showed peaks at 1682, 1723 (C=O), and 3344 (NH) cm-1 . The 1H NMR spectrum showed various peaks, including 2.37 (3H, s, CH3); 3.84 (3H, s, OCH3); 6.88 (1H, s, H-3); 7.56 (1H, d, J = 4.8 H-6); 11.69 (1H, br. s, NH) .Chemical Reactions Analysis
Pyrazolo[1,5-a]pyrazin-4(5H)-ones react regioselectively with N-iodosuccinimide in the presence of N-methylmorpholine to form 7-iodo derivatives . Their carbonylation catalyzed with Pd(dppf)Cl2 under pressure in MeOH solution yielded methyl 4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-7-carboxylates .Physical and Chemical Properties Analysis
The physical and chemical properties of these derivatives were analyzed using IR and NMR spectroscopy . The IR spectrum showed peaks at 1682, 1723 (C=O), and 3344 (NH) cm-1 . The 1H NMR spectrum showed various peaks, including 2.37 (3H, s, CH3); 3.84 (3H, s, OCH3); 6.88 (1H, s, H-3); 7.56 (1H, d, J = 4.8 H-6); 11.69 (1H, br. s, NH) .Mechanism of Action
Future Directions
The structure–activity relationship (SAR) study revealed an amide group with a long alkyl chain and benzene ring with a p-CF3 group could be important for efficiency . With theoretical ADMET studies of pyrazolopyrazine derivatives, pharmacokinetic phases were predicted to be suitable . This suggests that these derivatives have potential significance in combinatorial and medicinal chemistry .
Properties
IUPAC Name |
5-(oxan-4-ylmethyl)pyrazolo[1,5-a]pyrazin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O2/c16-12-11-1-4-13-15(11)6-5-14(12)9-10-2-7-17-8-3-10/h1,4-6,10H,2-3,7-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOJZBLBITLGEQA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1CN2C=CN3C(=CC=N3)C2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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